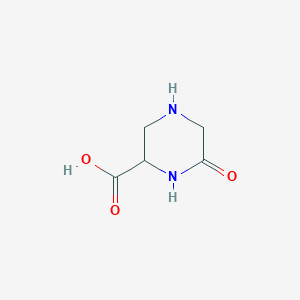
5-(2-Methylphenyl)pyridin-2-amine
Übersicht
Beschreibung
5-(2-Methylphenyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine-based compounds. It has a CAS Number of 503536-76-3 and a molecular weight of 184.24 .
Molecular Structure Analysis
The molecular structure of 5-(2-Methylphenyl)pyridin-2-amine is represented by the linear formula C12H12N2 . The InChI code for this compound is 1S/C12H12N2/c1-9-4-2-3-5-11(9)10-6-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) .Physical And Chemical Properties Analysis
5-(2-Methylphenyl)pyridin-2-amine has a molecular weight of 184.24 .Wissenschaftliche Forschungsanwendungen
Application in Medicinal Chemistry
- Summary of the Application : “5-(2-Methylphenyl)pyridin-2-amine” is used in the synthesis of new 2-aminopyrimidine derivatives . These derivatives have shown potential as antitrypanosomal and antiplasmodial agents, meaning they could be used in the treatment of diseases such as sleeping sickness and malaria .
- Methods of Application or Experimental Procedures : The 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
- Results or Outcomes : Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity . The influence of the structural modifications on these activities is discussed in the study .
Application in Drug Discovery
- Summary of the Application : “5-(2-Methylphenyl)pyridin-2-amine” is used as a building block in the synthesis of novel biologically active compounds . These compounds are used in the development of clinically active drugs .
- Methods of Application or Experimental Procedures : The compounds are synthesized using various synthetic strategies, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The synthesized compounds have shown potential for different biological profiles, which can guide medicinal chemists in the design of new drugs .
Application in Protein Kinase Inhibition
- Summary of the Application : A derivative of “5-(2-Methylphenyl)pyridin-2-amine”, known as N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, is a selective inhibitor of protein kinase C . This compound is being researched for its potential use in COVID-19 treatment .
- Methods of Application or Experimental Procedures : The compound is used in biochemical assays to study its inhibitory effects on protein kinase C .
- Results or Outcomes : The compound has shown potential as a COVID-19-related research product .
Application in WSB1 Degradation
- Summary of the Application : A derivative of “5-(2-Methylphenyl)pyridin-2-amine”, known as 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine, has been discovered to potentially act as a WSB1 degrader . This leads to the accumulation of Rho Guanosine Diphosphate Dissociation Inhibitor 2 (RhoGDI2) protein, reversing the expression of downstream F-actin and the formation of membrane ruffles, and interfering with cancer cells .
- Methods of Application or Experimental Procedures : The compound is used in biochemical assays to study its effects on WSB1 degradation .
- Results or Outcomes : The compound has shown promising in vivo anti-cancer metastasis effects .
Eigenschaften
IUPAC Name |
5-(2-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-4-2-3-5-11(9)10-6-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGWKXUIDHFROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602416 | |
| Record name | 5-(2-Methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylphenyl)pyridin-2-amine | |
CAS RN |
503536-76-3 | |
| Record name | 5-(2-Methylphenyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90602416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



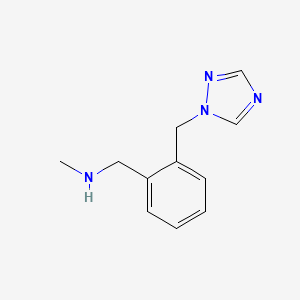
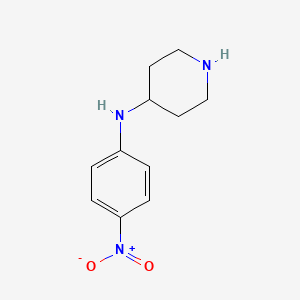
![2-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1612711.png)
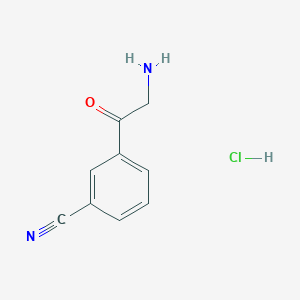
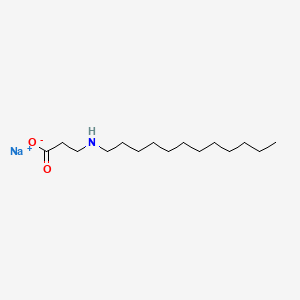



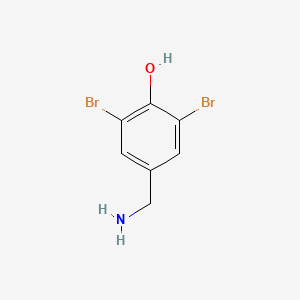
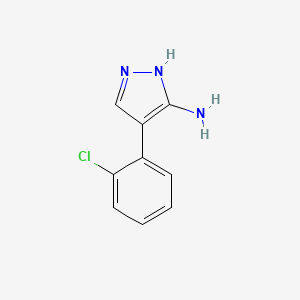
![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)


